
Acetyl-(3-methylanilino)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-(3-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of hydrazide and contains both cyano and acetohydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:
Cyclization: Formation of heterocyclic compounds.
Condensation: Reaction with aldehydes or ketones to form hydrazones.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:
Aldehydes and Ketones: For condensation reactions.
Acids and Bases: To catalyze cyclization and substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .
Aplicaciones Científicas De Investigación
N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic applications.
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N’-(4-methylphenyl)acetohydrazide
- N-Cyano-N’-(3-chlorophenyl)acetohydrazide
- N-Cyano-N’-(3-nitrophenyl)acetohydrazide
Uniqueness
N-Cyano-N’-(3-methylphenyl)acetohydrazide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .
Propiedades
Número CAS |
191028-18-9 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.218 |
Nombre IUPAC |
acetyl-(3-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
Clave InChI |
VKBRWUJYSGEILP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN(C#N)C(=O)C |
Sinónimos |
Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


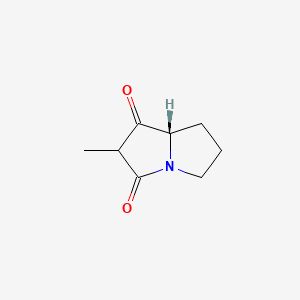
![3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B573388.png)
![2-Propanol,1-[(2-aminoethyl)methylamino]-(9CI)](/img/new.no-structure.jpg)
![(3S,7S,8R,9S,10R,13S,14S,17R)-3,7,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B573390.png)
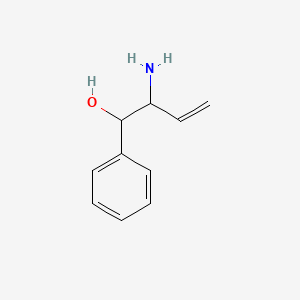
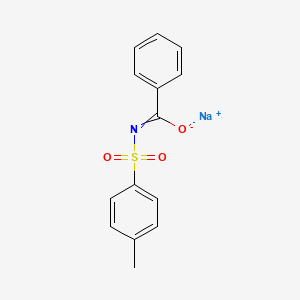
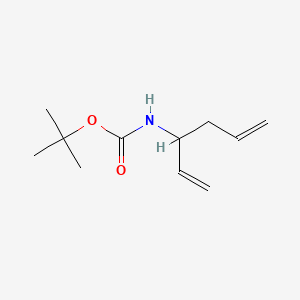
![2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B573397.png)
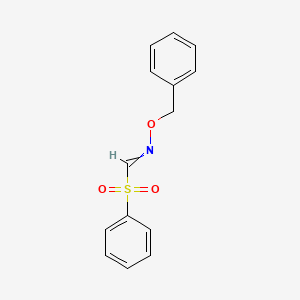
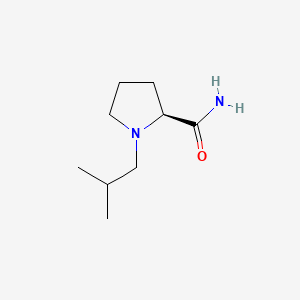
![1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione](/img/structure/B573404.png)

